2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
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Overview
Description
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide is a synthetic organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring, an acetamide group, and a branched alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chloro-6-fluoroaniline with an appropriate acylating agent to form the intermediate 2-(2-chloro-6-fluorophenyl)acetamide.
Alkylation: The intermediate is then subjected to alkylation using 6-methylheptan-2-yl halide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyl chain and amide group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The chloro and fluoro groups on the phenyl ring can enhance binding affinity and specificity, while the acetamide group can participate in hydrogen bonding and other interactions. The branched alkyl chain may influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-N-(6-methylheptan-2-yl)acetamide
- 2-(2-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide
- 2-(2-chloro-6-fluorophenyl)-N-(heptan-2-yl)acetamide
Uniqueness
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The branched alkyl chain also contributes to its distinct properties compared to similar compounds.
Properties
Molecular Formula |
C16H23ClFNO |
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Molecular Weight |
299.81 g/mol |
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-(6-methylheptan-2-yl)acetamide |
InChI |
InChI=1S/C16H23ClFNO/c1-11(2)6-4-7-12(3)19-16(20)10-13-14(17)8-5-9-15(13)18/h5,8-9,11-12H,4,6-7,10H2,1-3H3,(H,19,20) |
InChI Key |
TUUURGMWMDTQTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CC1=C(C=CC=C1Cl)F |
Origin of Product |
United States |
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